5-HT6 Receptor Pharmacophore Alignment: N-Ethylpiperazine vs. N-Arylpiperazine Congeners
The N-ethylpiperazine motif in 1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone aligns with the 5-HT6 pharmacophore described in patent WO2007138611, where structurally analogous 3-(4-ethylpiperazin-1-yl)-N-tosylindoles are explicitly claimed as functional 5-HT6 ligands [1]. In contrast, N-arylpiperazine counterparts (e.g., 4-(2-methoxyphenyl)piperazine derivatives) exhibit moderate 5-HT6 affinity (pKi 7.47–7.87) but carry higher molecular weight and lipophilicity penalties that can compromise CNS drug-likeness [2]. The ethyl substitution reduces calculated logP by approximately 1.0 log unit relative to phenylpiperazine analogs (ΔclogP ≈ –1.0), potentially enhancing aqueous solubility and reducing phospholipidosis risk .
| Evidence Dimension | 5-HT6 receptor antagonist pharmacophore alignment and predicted lipophilicity |
|---|---|
| Target Compound Data | clogP = 3.23 (calculated; Chemenu); N-ethylpiperazine core consistent with patent WO2007138611 5-HT6 pharmacophore |
| Comparator Or Baseline | 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (Compound 4b): pKi 7.87, clogP ~4.2 (estimated); 1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol (Compound 4g): pKi 7.73 |
| Quantified Difference | ΔclogP ≈ –1.0 (target compound vs. arylpiperazine analogs); no head-to-head potency data available for the target compound |
| Conditions | Computational prediction (clogP); 5-HT6 binding assay (comparator data from radioligand displacement using [³H]LSD, HEK293 cells) |
Why This Matters
A lower clogP within the CNS-optimal range (2–5) suggests improved brain penetration potential with reduced off-target accumulation, making this compound a more suitable starting point for CNS lead optimization than higher-logP arylpiperazine derivatives.
- [1] WO2007138611A1 – 3-(Heterocyclyl)-N-(arylsulfonyl)indole derivatives as functional 5-HT6 ligands. Prior art date 2007-02-14. Compounds include 3-(4-ethylpiperazin-1-yl)-5-methoxy-1-(4-methylphenyl)sulfonylindole. View Source
- [2] Valle-Corvalán, G. et al. Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists. Molecules 2016, 21(8), 1070. Compound 4b pKi = 7.87; Compound 4g pKi = 7.73; Compound 4j pKi = 7.83, IC50 = 32 nM. View Source
